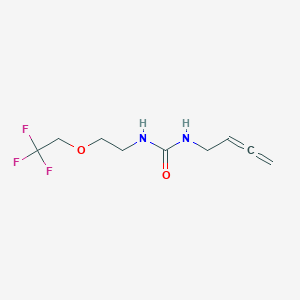

CID 132394540

Description

CID 132394540 is a chemical compound characterized by a unique structural framework, as inferred from its PubChem entry and analytical data. The mass spectrum (Figure 1D) likely reveals key fragmentation patterns, aiding in structural elucidation. Its synthesis may involve vacuum distillation or fractional purification, as evidenced by the fractionation workflow in Figure 1C .

Key physicochemical properties (e.g., molecular weight, solubility) can be inferred from analogous compounds in the evidence. For example, oscillatoxin derivatives () and brominated indolecarboxylic acids () share structural motifs that may align with this compound, such as aromatic rings and functional groups influencing polarity and bioactivity.

Properties

InChI |

InChI=1S/C9H13F3N2O2/c1-2-3-4-13-8(15)14-5-6-16-7-9(10,11)12/h3H,1,4-7H2,(H2,13,14,15) | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGSJMVXJXDUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCNC(=O)NCCOCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 132394540 involves specific reaction conditions and reagents. The exact synthetic route can vary, but typically involves a series of chemical reactions that carefully control temperature, pressure, and the presence of catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

CID 132394540 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that can speed up the reaction without being consumed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a different set of products compared to reduction or substitution.

Scientific Research Applications

CID 132394540 has a wide range of applications in scientific research, including:

Chemistry: It can be used as a reagent or intermediate in the synthesis of other compounds.

Biology: It may have applications in studying biological processes or as a tool in biochemical assays.

Industry: Used in the production of materials or as a component in industrial processes.

Mechanism of Action

The mechanism by which CID 132394540 exerts its effects involves interactions at the molecular level. It may target specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Structural Analogues

CID 132394540 belongs to a class of compounds with structural similarities to oscillatoxin derivatives (Figure 1A-D, ) and brominated indolecarboxylic acids (). For instance:

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- Molecular Weight : this compound likely falls between oscillatoxin derivatives (higher MW) and brominated indoles (lower MW), influencing its pharmacokinetic profile.

- Solubility : The moderate solubility of this compound, inferred from brominated indoles, suggests better bioavailability than oscillatoxins, which are highly lipophilic .

- Bioactivity : While oscillatoxins exhibit cytotoxicity, brominated indoles target enzymatic pathways (e.g., CYP inhibition). This compound’s bioactivity may depend on functional group positioning .

Research Findings and Implications

Structural Modifications and Bioactivity

- Halogenation : Bromine in CID 252137 enhances electrophilic reactivity, a trait that may be shared with this compound if halogenated. This modification often improves target binding affinity .

- Methylation: 30-Methyl-oscillatoxin D (CID 185389) shows increased stability compared to non-methylated analogues, suggesting that alkylation in this compound could similarly affect metabolic half-life .

Functional Group Impact on Solubility

- The carboxylic acid group in CID 252137 improves water solubility, whereas oscillatoxins’ macrocyclic lactones reduce it. This compound’s solubility profile may depend on the presence of polar groups (e.g., hydroxyl, amine) .

Q & A

Basic: How to formulate a focused research question for studying CID 132394540?

Answer:

A well-structured research question should align with the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to ensure specificity and relevance . For this compound, frame questions like:

- "How does structural modification of this compound affect its [specific property, e.g., solubility] under varying pH conditions?"

- "What are the mechanistic differences in this compound’s interaction with [target protein] compared to analogous compounds?"

Key steps:

- Gap identification : Use systematic literature reviews to pinpoint unresolved issues .

- Measurability : Ensure variables (e.g., reaction kinetics, spectroscopic data) are quantifiable via established methods (HPLC, NMR) .

- Test feasibility : Pilot studies validate methodological constraints .

Basic: What strategies ensure a rigorous literature review for this compound?

Answer:

- Database selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter academic studies .

- Source evaluation : Prioritize peer-reviewed journals with high impact factors and avoid non-peer-reviewed platforms like .

- Synthesis matrix : Organize findings by themes (e.g., synthetic routes, biological activity) to identify contradictions or gaps .

Basic: What principles guide experimental design for this compound studies?

Answer:

- Hypothesis-driven design : Define clear null and alternative hypotheses (e.g., "this compound exhibits no catalytic activity under X conditions") .

- Control variables : Standardize temperature, solvent purity, and instrumentation (e.g., GC-MS calibration) to minimize confounding factors .

- Replication : Include triplicate measurements and negative/positive controls .

- Ethical compliance : For biological studies, obtain institutional review board (IRB) approval if using human/animal models .

Advanced: How to resolve contradictions between experimental data and existing literature on this compound?

Answer:

- Protocol audit : Compare methodologies (e.g., reaction time, reagent grade) with cited studies to identify deviations .

- Cross-validation : Use orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) to confirm results .

- Meta-analysis : Statistically aggregate data from multiple studies to assess consensus (e.g., Cohen’s d for effect size differences) .

- Peer consultation : Present findings at conferences or preprint platforms for community feedback .

Advanced: What methodologies optimize the characterization of this compound’s physicochemical properties?

Answer:

- Multi-modal analysis : Combine spectroscopic (FTIR, Raman), chromatographic (HPLC), and computational (DFT simulations) approaches .

- Sensitivity testing : Vary experimental parameters (e.g., concentration, scan rate) to identify detection limits .

- Error quantification : Calculate standard deviations and confidence intervals for reproducibility assessment .

Advanced: How to ensure reproducibility in this compound synthesis protocols?

Answer:

- Detailed documentation : Report exact molar ratios, catalyst loadings, and purification steps (e.g., column chromatography conditions) .

- Open science practices : Share raw data and code repositories (e.g., GitHub) for transparency .

- Collaborative verification : Partner with independent labs to replicate results .

Methodological: How to ethically cite and use prior data on this compound?

Answer:

- Attribution standards : Follow APA/ACS citation guidelines for datasets, patents, and unpublished work .

- Copyright compliance : Obtain permissions for reproduced figures/tables and adhere to Creative Commons licenses .

- Data integrity : Avoid selective reporting; disclose all conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.